1-(2-fluoro-4-nitrophenyl)azepane
Overview
Description
1-(2-Fluoro-4-nitrophenyl)azepane is an organic compound with the molecular formula C12H15FN2O2 It is a member of the azepane family, characterized by a seven-membered ring structure The compound features a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to the azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoro-4-nitrophenyl)azepane typically involves the following steps:
Fluorination: The fluorine atom is introduced via electrophilic fluorination, often using reagents like Selectfluor.
Azepane Ring Formation: The azepane ring is constructed through cyclization reactions, which may involve the use of amines and appropriate catalysts under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and fluorination processes, followed by cyclization. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-4-nitrophenyl)azepane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Sodium methoxide, dimethyl sulfoxide as solvent.
Oxidation: Potassium permanganate, water as solvent.
Major Products Formed:
Reduction: 1-(2-amino-4-fluorophenyl)azepane.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Oxidation: Oxidized azepane derivatives with functional groups like ketones or carboxylic acids.
Scientific Research Applications
1-(2-Fluoro-4-nitrophenyl)azepane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties, including potential as a drug candidate for various therapeutic areas.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-fluoro-4-nitrophenyl)azepane involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and specificity, contributing to its overall activity.
Comparison with Similar Compounds
- 1-(3-methyl-4-nitrophenyl)azepane
- 1-(2-chloro-4-nitrophenyl)azepane
- 1-acetyl-4-(2-fluoro-4-nitrophenyl)piperazine
Comparison: 1-(2-fluoro-4-nitrophenyl)azepane is unique due to the presence of both fluorine and nitro groups on the phenyl ring, which imparts distinct chemical properties. Compared to its analogs, such as 1-(3-methyl-4-nitrophenyl)azepane and 1-(2-chloro-4-nitrophenyl)azepane, the fluorine atom enhances the compound’s reactivity and potential biological activity. The azepane ring structure also contributes to its uniqueness, offering a different spatial arrangement and potential for diverse chemical modifications.
Biological Activity
1-(2-Fluoro-4-nitrophenyl)azepane is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C₁₂H₁₅FN₂O₂, indicating the presence of a fluorine atom and a nitro group attached to a phenyl ring. The azepane ring contributes to the compound's rigidity, which is crucial for its interactions with biological targets. The nitro group can undergo bioreduction, leading to reactive intermediates that can modulate various biological activities.
Mechanisms of Biological Activity
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to act as an enzyme inhibitor, potentially targeting specific glycosidases involved in antibiotic resistance, such as NagZ in Pseudomonas aeruginosa. This inhibition could enhance the efficacy of β-lactam antibiotics against resistant strains .
- Receptor Modulation : Its structural features suggest potential as a receptor agonist or antagonist, which could be leveraged in therapeutic applications targeting various diseases.
Enzyme Inhibition in Bacterial Resistance
A study investigated the efficacy of derivatives of azepane compounds, including this compound, in inhibiting NagZ. The results indicated that certain modifications could enhance selectivity and potency against this enzyme, which is pivotal in bacterial resistance mechanisms. For instance, a derivative with a specific acyl group demonstrated a Ki value of 5.7 μM against NagZ, highlighting the importance of structural modifications for enhancing biological activity .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of azepane derivatives has revealed that the introduction of fluorinated groups can significantly influence biological activity. For example, fluorinated azepanes have shown improved binding affinity to target proteins due to electronic effects imparted by the fluorine atom . A comparative analysis of various azepane derivatives is presented in the table below:
Compound Name | IC50 (μM) | Mechanism of Action |
---|---|---|
This compound | TBD | Enzyme Inhibitor |
1-(4-Nitrophenyl)azepane | TBD | Enzyme Inhibitor |
1-(2-Fluoro-5-nitrophenyl)azepane | TBD | Potential Receptor Modulator |
1-(3-Fluorophenyl)azepane | TBD | Enzyme Inhibitor |
Therapeutic Applications
The unique properties of this compound position it as a candidate for further research in various therapeutic contexts:
- Antibiotic Resistance : By inhibiting enzymes like NagZ, this compound may restore sensitivity to β-lactam antibiotics in resistant bacterial strains.
- Cancer Therapeutics : Given its potential as an enzyme inhibitor, there is scope for exploring its application in cancer treatment through mechanisms such as synthetic lethality associated with PARP inhibitors .
Properties
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)azepane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-11-9-10(15(16)17)5-6-12(11)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVYPBVHNCEVFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101248868 | |
Record name | 1-(2-Fluoro-4-nitrophenyl)hexahydro-1H-azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101248868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250371-80-3 | |
Record name | 1-(2-Fluoro-4-nitrophenyl)hexahydro-1H-azepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=250371-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Fluoro-4-nitrophenyl)hexahydro-1H-azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101248868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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